molecular formula C3H6O3 B12059258 (2S)-2-hydroxy(113C)propanoic acid CAS No. 727379-97-7

(2S)-2-hydroxy(113C)propanoic acid

Cat. No.: B12059258
CAS No.: 727379-97-7
M. Wt: 91.07 g/mol
InChI Key: JVTAAEKCZFNVCJ-NSQKCYGPSA-N
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Description

(2S)-2-hydroxy(113C)propanoic acid, also known as (2S)-2-hydroxypropanoic acid, is a chiral molecule with significant importance in various scientific fields. This compound is a stable isotope-labeled form of lactic acid, where the carbon-1 position is labeled with carbon-13. Lactic acid is a naturally occurring organic acid found in many biological systems and is involved in various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy(113C)propanoic acid typically involves the use of isotopically labeled precursors. One common method is the fermentation of glucose using lactic acid bacteria, where the glucose is labeled with carbon-13 at the desired position. The fermentation process is carried out under anaerobic conditions, and the resulting lactic acid is then purified to obtain the labeled compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors for fermentation, where isotopically labeled glucose is converted to lactic acid by lactic acid bacteria. The product is then extracted and purified using techniques such as distillation and crystallization to achieve the desired purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxy(113C)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form pyruvic acid.

    Reduction: The carboxyl group can be reduced to form propanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Pyruvic acid

    Reduction: Propanol

    Substitution: Various substituted lactic acid derivatives

Scientific Research Applications

(2S)-2-hydroxy(113C)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lactic acid metabolism.

    Biology: Employed in studies of cellular respiration and fermentation processes.

    Medicine: Utilized in research on metabolic disorders and as a diagnostic tool in medical imaging techniques such as magnetic resonance spectroscopy (MRS).

    Industry: Applied in the production of biodegradable plastics and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy(113C)propanoic acid involves its participation in metabolic pathways. In biological systems, it is converted to pyruvate by the enzyme lactate dehydrogenase. Pyruvate then enters the citric acid cycle, where it is further metabolized to produce energy. The labeled carbon-13 allows researchers to track the metabolic fate of the compound and study the dynamics of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-hydroxypropanoic acid: The enantiomer of (2S)-2-hydroxypropanoic acid, differing in the spatial arrangement of the hydroxyl group.

    Pyruvic acid: The oxidized form of lactic acid, involved in similar metabolic pathways.

    Propanoic acid: A structurally similar compound with different chemical properties and applications.

Uniqueness

The uniqueness of (2S)-2-hydroxy(113C)propanoic acid lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it a valuable tool in research areas where understanding the detailed mechanisms of metabolic processes is crucial.

Properties

CAS No.

727379-97-7

Molecular Formula

C3H6O3

Molecular Weight

91.07 g/mol

IUPAC Name

(2S)-2-hydroxy(113C)propanoic acid

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i3+1

InChI Key

JVTAAEKCZFNVCJ-NSQKCYGPSA-N

Isomeric SMILES

C[C@@H]([13C](=O)O)O

Canonical SMILES

CC(C(=O)O)O

Origin of Product

United States

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